nor-4

説明

NOR-4 (Norspermidine analog-4) is a nitric oxide (NO)-releasing compound extensively studied for its role in modulating microbial behavior and gene regulation. It functions as an exogenous NO donor, releasing NO in biological systems to influence cellular processes. Key findings from the provided evidence include:

- Inhibition of Bacterial Toxin Synthesis: NOR-4 suppresses stx2 mRNA expression in enterohemorrhagic Escherichia coli (EHEC), reducing phage production by 79.2 ± 5.2% under mitomycin C treatment .

- NO-Mediated Gene Regulation: In Clonorchis sinensis, NOR-4-generated NO correlates with oxygen-dependent fluorescence changes and modulates CsGST-σ3 gene expression, particularly under hypoxic conditions (1% O₂) .

- Transcriptional Repression in Pathogens: NOR-4 inhibits the expression of virulence genes (e.g., ler, espA, tir) in EHEC by activating the NO-sensitive transcription factor NsrR, which suppresses the LEE pathogenicity island .

NOR-4’s NO release is concentration- and time-dependent, as demonstrated in RPMI-1640 medium, where higher NOR-4 concentrations (e.g., 200 μM) yield sustained NO levels compared to lower doses (50 μM) . These properties make it a critical tool for studying NO’s role in microbial pathogenesis and host-pathogen interactions.

特性

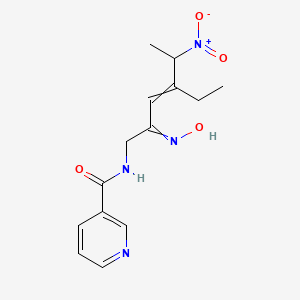

分子式 |

C14H18N4O4 |

|---|---|

分子量 |

306.32 g/mol |

IUPAC名 |

N-(4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19) |

InChIキー |

KIWSYRHAAPLJFJ-UHFFFAOYSA-N |

正規SMILES |

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 19-nor-4-androstene-3,17-dione typically involves multiple steps, starting from a suitable precursor. One common method involves the hydrolysis of a precursor compound, followed by hydrogenation and condensation reactions. For instance, a method disclosed in a patent involves using a compound as an initial raw material, undergoing hydrolysis, hydrogenation, and condensation reactions to yield 19-nor-4-androstene-3,17-dione .

Industrial Production Methods

Industrial production of 19-nor-4-androstene-3,17-dione often focuses on optimizing yield and purity while minimizing costs and environmental impact. The method mentioned above achieves a high-purity product with a total molar yield of 83% or higher, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

19-nor-4-androstene-3,17-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 19-nor-4-androstene-3,17-dione can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

19-nor-4-androstene-3,17-dione has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.

Biology: It serves as a tool for studying steroid metabolism and hormone action.

Medicine: It is investigated for its potential therapeutic effects, including its use in hormone replacement therapy and treatment of certain medical conditions.

Industry: It is used in the production of pharmaceuticals and other steroid-based products.

作用機序

The mechanism of action of 19-nor-4-androstene-3,17-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to androgen receptors, which are involved in regulating various physiological processes. This binding activates a cascade of molecular events that lead to the compound’s biological effects .

類似化合物との比較

Comparison with Similar Compounds

Below is a synthesis of NOR-4’s unique features based on the evidence, contrasted with general attributes of typical NO donors:

Table 1: Functional Comparison of NOR-4 with Hypothetical NO Donors

Key Insights from Evidence:

Specificity in Microbial Systems: Unlike broad-spectrum NO donors used in mammalian systems, NOR-4 is highlighted for its targeted effects on bacterial and parasitic gene expression. For example, it reduces stx2-harboring phages in EHEC by 79.2% and modulates CsGST-σ3 expression in C. sinensis under hypoxia .

Oxygen-Dependent Effects: NOR-4’s activity is influenced by oxygen levels, with significant fluorescence changes observed at 1% O₂ compared to 20% O₂ . This contrasts with NO donors like SNAP, which exhibit oxygen-independent NO release.

Synergy with Host Pathways: NOR-4’s repression of EHEC virulence genes involves NsrR, a transcription factor activated by NO . This mechanism differs from NO donors that act via cyclic GMP signaling in eukaryotic cells.

Limitations in Evidence:

However, NOR-4’s unique applications in microbial systems and oxygen-sensitive environments suggest niche advantages over conventional donors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。